

GLX481304: A Technical Whitepaper on a Novel Dual NOX2/NOX4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLX481304

Cat. No.: B3589307

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Abstract

GLX481304 is a novel small molecule identified as a potent and specific dual inhibitor of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4). These enzymes are significant sources of reactive oxygen species (ROS) in cardiomyocytes and are implicated in the pathophysiology of ischemia-reperfusion injury.[1][2][3][4] **GLX481304** has demonstrated the ability to reduce ROS production in isolated mouse cardiomyocytes and improve the contractile function of the heart following ischemia-reperfusion, suggesting its potential as a therapeutic agent for ischemic heart disease.[5] This document provides a comprehensive technical overview of **GLX481304**, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols.

Chemical Properties and Structure

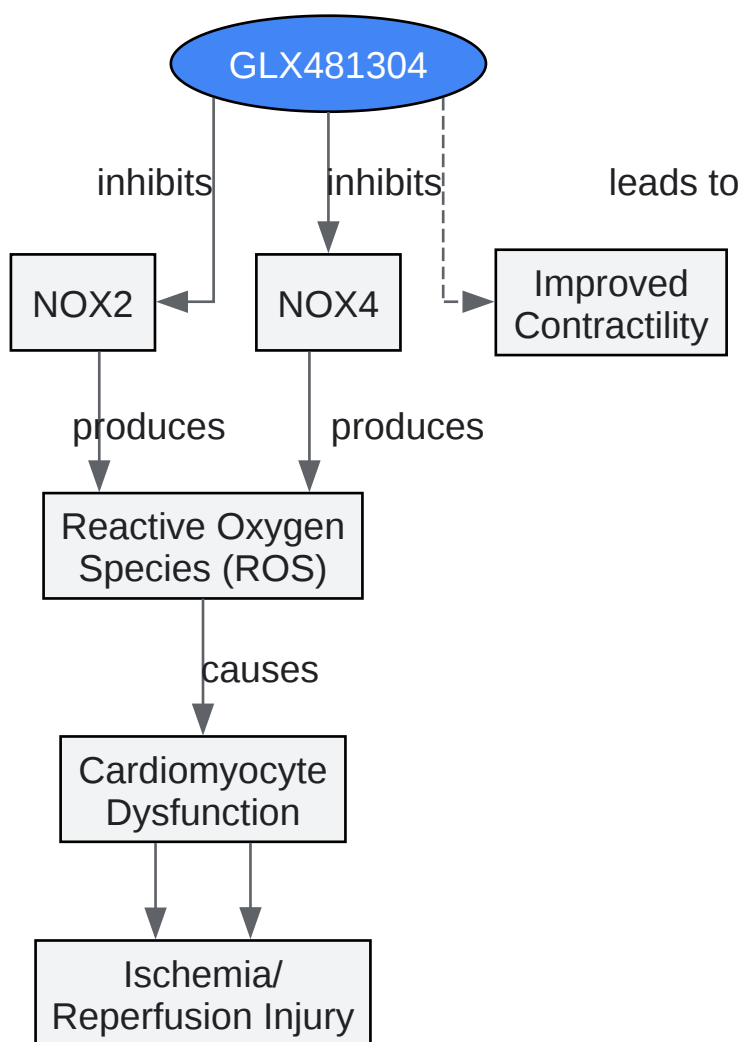
GLX481304 is a small molecule with the following physicochemical properties:

Property	Value
CAS Number	701224-63-7
Molecular Formula	C23H29N7O
Molecular Weight	419.533 g/mol
Appearance	Solid
Solubility	10 mM in DMSO

A structurally related compound, GLX481369, which is redox-active, has been used as a negative control in experiments to confirm that the effects of **GLX481304** are not due to general antioxidant properties.

Mechanism of Action and Selectivity

GLX481304 functions as a specific inhibitor of the NOX2 and NOX4 isoforms of NADPH oxidase. By inhibiting these enzymes, **GLX481304** directly reduces the production of ROS, which has been shown to be beneficial in the context of ischemia-reperfusion injury in the heart. The inhibition of ROS production by **GLX481304** has been observed to improve cardiomyocyte contractility.



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Mechanism of Action of **GLX481304**.

Inhibitory Activity and Specificity

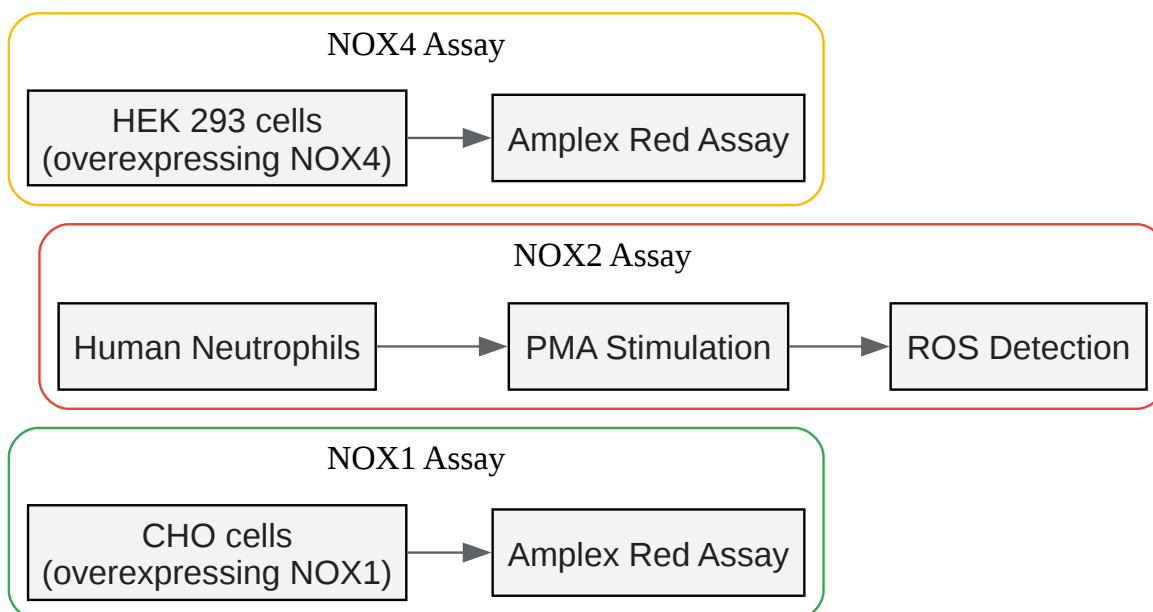
GLX481304 was identified through a high-throughput screen and has been shown to be a potent inhibitor of both NOX2 and NOX4 with an IC₅₀ of 1.25 μ M for both isoforms. Importantly, it displays negligible inhibitory effects on the NOX1 isoform, highlighting its specificity.

Target Isoform	IC50 (μM)	Cell Line/System
NOX1	Negligible	CHO cells
NOX2	1.25	Human neutrophils
NOX4	1.25	HEK 293 cells

Experimental Protocols

Determination of NOX Isoform Specificity

The inhibitory effect of **GLX481304** on different NOX isoforms was assessed using specific cell-based assays.



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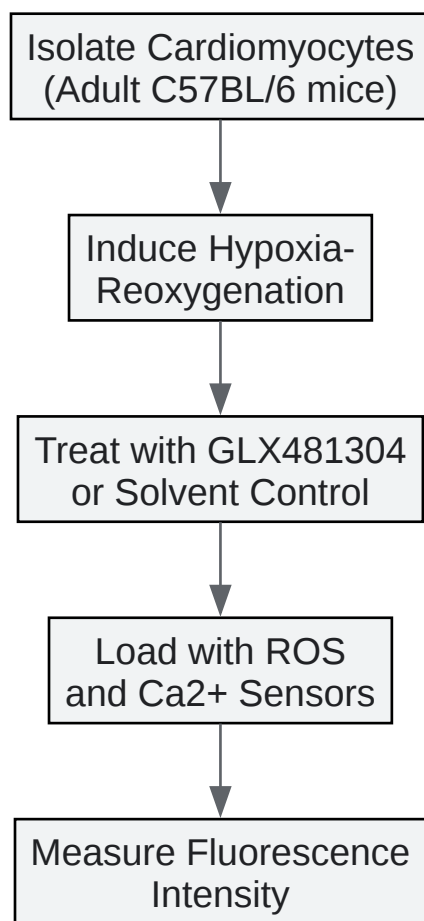
Experimental workflow for determining NOX isoform specificity.

- NOX1 Inhibition Assay:
 - Chinese Hamster Ovary (CHO) cells overexpressing NOX1 were utilized.

- Hydrogen peroxide production was measured using an Amplex Red-based fluorescence assay.
- NOX2 Inhibition Assay:
 - Human neutrophils were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce ROS production via NOX2.
 - The inhibitory effect of **GLX481304** on ROS generation was then quantified.
- NOX4 Inhibition Assay:
 - The compound was initially identified in a high-throughput screen using T-Rex-293 cells with inducible NOX4 expression.
 - This was later confirmed using a HEK 293 cell line that constitutively overexpresses NOX4.
 - Hydrogen peroxide production was measured using an Amplex Red-based fluorescence assay.

Assessment of ROS Production in Cardiomyocytes

The effect of **GLX481304** on ROS production in isolated mouse cardiomyocytes was evaluated following a hypoxia-reoxygenation challenge.



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Workflow for assessing ROS production in cardiomyocytes.

- Cell Isolation: Cardiomyocytes were isolated from adult C57BL/6 mice.
- Hypoxia-Reoxygenation: The isolated cells were subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion.
- Treatment: Cells were treated with either **GLX481304** or a solvent control.
- ROS and Calcium Measurement: Cells were loaded with ROS and Ca²⁺ fluorescent sensors, and the fluorescence intensity was measured to quantify ROS production and intracellular calcium levels.

Evaluation of Cardiac Contractility

The impact of **GLX481304** on the contractile function of the whole heart was assessed using a modified Langendorff setup.

- Heart Perfusion: Isolated mouse hearts were retrogradely perfused using a Langendorff apparatus.
- Ischemia-Reperfusion Challenge: The hearts were subjected to a period of global ischemia followed by reperfusion.
- Treatment: **GLX481304** was included in the perfusion solution for the treated group.
- Functional Measurement: Cardiac contractile function and coronary flow resistance were measured and compared between the treated and control groups.

Conclusion

GLX481304 is a promising pharmacological tool for studying the roles of NOX2 and NOX4 in cardiovascular physiology and pathology. Its demonstrated efficacy in improving cardiac function after ischemia-reperfusion in preclinical models suggests its potential as a therapeutic candidate for ischemic heart disease. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.

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- To cite this document: BenchChem. [GLX481304: A Technical Whitepaper on a Novel Dual NOX2/NOX4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3589307#what-is-glx481304]

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